tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
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Overview
Description
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a bicyclic compound with the molecular formula C10H18N2O2. It is known for its unique structure, which includes a tert-butyl ester group and a diazabicycloheptane core. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,6-diazabicyclo[3.1.1]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diazabicycloheptane core, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the diazabicycloheptane core.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted diazabicycloheptane derivatives.
Scientific Research Applications
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The diazabicycloheptane core can bind to active sites of enzymes, inhibiting their activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate
- tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-5-carboxylate
- tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-4-carboxylate
Uniqueness
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is unique due to its specific substitution pattern on the diazabicycloheptane core. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7/h7-8,11H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFBVDKNEWUFHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735564 |
Source
|
Record name | tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869494-16-6 |
Source
|
Record name | tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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